2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol
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Overview
Description
2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with an ethanol group attached to the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the ethanol moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced synthetic techniques to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyridine ring or the ethanol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are used under basic or acidic conditions[][3].
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives[][3].
Scientific Research Applications
2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting FGFRs, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness
2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)ethanol is unique due to its specific substitution pattern and the presence of the ethanol group, which imparts distinct chemical and biological properties. Its ability to interact with FGFRs and other molecular targets makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-5-3-8-6-7-2-1-4-10-9(7)11-8/h1-2,4,6,12H,3,5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYPEUVUBFPVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)CCO)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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